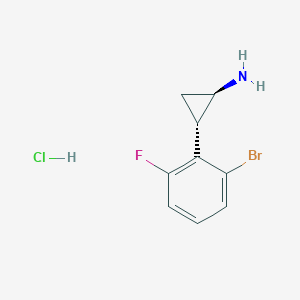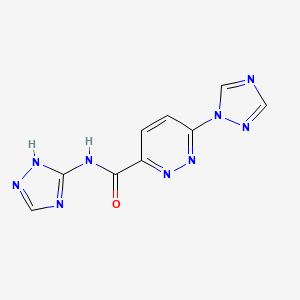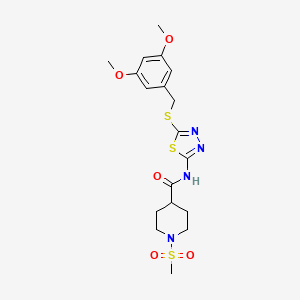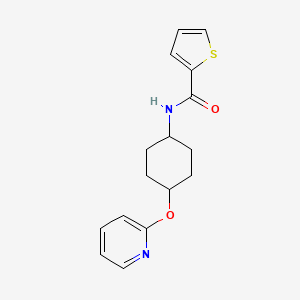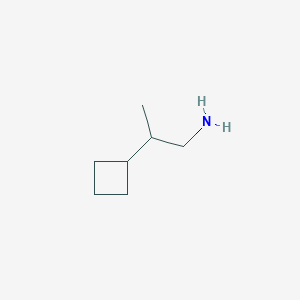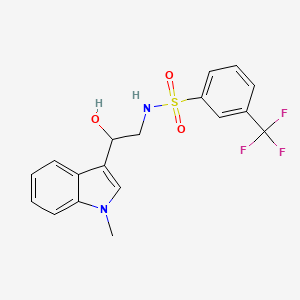![molecular formula C22H19ClFN7 B3002111 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-51-9](/img/structure/B3002111.png)
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a useful research compound. Its molecular formula is C22H19ClFN7 and its molecular weight is 435.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine : Flunarizine, a drug in the calcium channel blocker class, exhibits vasodilating effects and is used in treatments like migraines and epilepsy. It's synthesized through condensation involving N-cynnamylpiperazine and bis(4-fluorophenyl)chloromethane, among other methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of Piperazine Derivatives : A series of substituted N-(4-(4-(2-halogenophenyl)piperazin-1-yl)butyl) derivatives have been synthesized, showing high receptor affinities in dopamine D2 and D3 receptors (Saur et al., 2007).
Antipsychotic Agent Synthesis : Novel butyrophenones with affinities for dopamine and serotonin receptors were synthesized, suggesting potential as antipsychotic drugs (Raviña et al., 2000).
Biological and Pharmacological Applications
Anticancer Activity : Certain 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising antiproliferative agents in studies against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial Activities : Some 1,2,4-triazole derivatives have displayed good antimicrobial activities, which can be vital in addressing bacterial and fungal infections (Bektaş et al., 2007).
Antituberculosis and Anticancer Studies : Compounds synthesized using 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The study of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate provided insights into molecular structures and interactions, important for understanding drug properties (Betz et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target the insect ryanodine receptor . The ryanodine receptor plays a crucial role in the regulation of calcium release within cells, and is a promising target for the development of novel insecticides .
Mode of Action
It can be inferred from similar compounds that it may act as an activator of the insect ryanodine receptor . This activation could lead to an increase in intracellular calcium levels, disrupting normal cellular processes .
Biochemical Pathways
Disruption of these pathways can lead to a variety of downstream effects, including muscle contraction, neurotransmitter release, and cell death .
Result of Action
Based on its potential target, it can be inferred that the compound may cause an increase in intracellular calcium levels, leading to disruption of normal cellular processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7/c23-15-1-5-17(6-2-15)27-21-19-20(26-10-9-25-19)28-22(29-21)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h1-10H,11-14H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCJNSAOMCXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
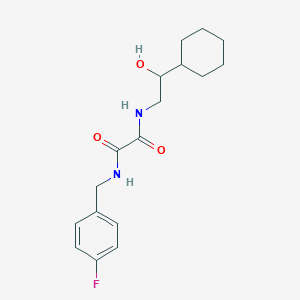
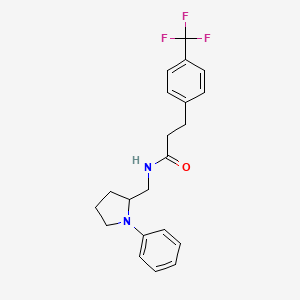
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
